REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.[Br:10]Br>C(O)(=O)C>[Br:10][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:9])[C:3]=1[O:2][CH3:1]
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC=CC1)N
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Name
|
|
Quantity
|
1.22 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
acid
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Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
|
Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Type
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CUSTOM
|
Details
|
After stirring for 10 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the solvents were removed by rotoevaporation
|
Type
|
DISSOLUTION
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Details
|
the residue dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
This solution was successively washed with saturated sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the solvents were removed by rotoevaporation
|
Type
|
CUSTOM
|
Details
|
the product purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 45% methylene chloride in hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C(C1OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.44 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |